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Introduction
The discovery of phosphocreatine (PCr) and adenosine triphosphate (ATP) in the late 1920s

revolutionized our understanding of muscle energetics. These seminal studies laid the

groundwork for decades of research into the bioenergetics of cellular function and the critical

role of the PCr/ATP ratio as an indicator of cellular energy status. This technical guide provides

an in-depth review of the foundational research, detailing the experimental protocols,

presenting the original quantitative data, and illustrating the key biochemical relationships of

this era.

Core Concepts: The Discovery of "Phosphagen"
and ATP
In 1927, the husband and wife team of Grace and Philip Eggleton, working at the University of

Cambridge, reported the discovery of a labile phosphorus compound in frog muscle, which they

termed "phosphagen".[1][2] Almost simultaneously, Cyrus Fiske and Yellapragada Subbarow at

Harvard Medical School independently identified the same compound, which they later

characterized as phosphocreatine.[3] These researchers observed that the concentration of

this "phosphagen" decreased during muscle contraction and was resynthesized during

recovery, suggesting its role as an energy reserve.
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Two years later, in 1929, Karl Lohmann, a German biochemist, discovered adenosine

triphosphate (ATP).[4] This was followed by the crucial work of Einar Lundsgaard in 1930, who

demonstrated that muscles poisoned with iodoacetate, which blocks glycolysis and lactic acid

formation, could still contract, and that this contraction was associated with the breakdown of

phosphocreatine.[5] This finding challenged the prevailing theory that lactic acid formation was

the direct fuel for muscle contraction.

It was Karl Lohmann who, in 1934, elucidated the enzymatic link between these two molecules.

He discovered the reversible reaction where ATP and creatine are in equilibrium with ADP and

phosphocreatine, a process catalyzed by what is now known as creatine kinase.[5] This

fundamental reaction, often referred to as the "Lohmann reaction," established the role of

phosphocreatine as a high-energy phosphate buffer for the rapid regeneration of ATP.

Quantitative Data from Early Studies
The early researchers meticulously quantified the concentrations of these newly discovered

phosphate compounds in various muscle tissues. The data below is compiled from their original

publications, providing a snapshot of the initial understanding of the phosphocreatine and

inorganic phosphate content in muscle. It is important to note that direct measurements of ATP

were not yet established in the earliest studies, and the focus was on the more abundant

"phosphagen."

Tissue/Condition
Phosphagen (as
mg P₂O₅ per 100g
muscle)

Inorganic
Phosphate (as mg
P₂O₅ per 100g
muscle)

Reference

Frog Gastrocnemius

(Resting)
~80-90 ~20-25

Eggleton & Eggleton,

1927[6]

Frog Gastrocnemius

(Fatigued)
~20-30 ~70-80

Eggleton & Eggleton,

1927[6]

Cat Muscle (Resting) ~50 ~25
Fiske & Subbarow,

1929
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The analytical methods of the 1920s and 1930s were foundational to the discovery and

quantification of phosphocreatine and ATP. The primary technique was the colorimetric

determination of phosphate, pioneered by Fiske and Subbarow.

Muscle Tissue Extraction
A critical first step in these early experiments was the rapid preservation of the metabolic state

of the muscle tissue to prevent the breakdown of labile phosphate compounds like

phosphocreatine.

Procedure:

The muscle tissue was rapidly excised from the animal (e.g., frog gastrocnemius).

The tissue was immediately frozen in liquid air or dropped into ice-cold trichloroacetic acid

(TCA).

The frozen tissue was then ground to a fine powder and extracted with cold TCA.

The TCA extract was neutralized with a base, such as sodium hydroxide, to a pH suitable

for subsequent analysis.

Fiske and Subbarow Method for Phosphate
Determination
This colorimetric method, published in 1925, was instrumental in the discovery of

phosphocreatine and ATP. It allowed for the quantitative measurement of inorganic phosphate

in biological extracts.

Principle: The method is based on the reaction of inorganic phosphate with molybdic acid to

form phosphomolybdic acid. This complex is then reduced by a reducing agent (originally

1,2,4-aminonaphtholsulfonic acid) to produce a stable blue color, the intensity of which is

proportional to the phosphate concentration.

Reagents:

Acid Molybdate Solution: A solution of ammonium molybdate in sulfuric acid.
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Reducing Agent: A solution of 1,2,4-aminonaphtholsulfonic acid.

Trichloroacetic Acid (TCA): For deproteinization and extraction.

Standard Phosphate Solution: A solution of known phosphate concentration for calibration.

Procedure for Inorganic Phosphate:

To a sample of the neutralized muscle extract, the acid molybdate solution was added.

The reducing agent was then added, and the solution was mixed.

The blue color was allowed to develop over a specific time period.

The intensity of the color was measured using a colorimeter and compared to a standard

curve prepared with known concentrations of phosphate.

Procedure for Phosphocreatine (as "Labile Phosphate"):

To determine the amount of phosphocreatine, the muscle extract was first treated with acid

(e.g., by heating in the acid molybdate solution) to hydrolyze the labile phosphate group

from creatine.

The total inorganic phosphate (pre-existing plus that liberated from phosphocreatine) was

then measured using the colorimetric method described above.

The concentration of phosphocreatine was calculated by subtracting the initial inorganic

phosphate concentration from the total phosphate concentration after acid hydrolysis.

Lundsgaard's Experiment on Muscle Contraction
without Lactate Formation
Einar Lundsgaard's experiments in 1930 were pivotal in shifting the focus from lactic acid to

phosphocreatine as the primary energy source for muscle contraction.

Model System: Frog muscles (e.g., sartorius or gastrocnemius).
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Inhibitor: Iodoacetate was used to inhibit the enzyme glyceraldehyde-3-phosphate

dehydrogenase, thereby blocking the glycolytic pathway and preventing the formation of

lactic acid.

Experimental Setup:

Muscles were dissected and soaked in a Ringer's solution containing iodoacetate.

The muscles were then stimulated electrically to induce contraction.

The force of contraction was recorded.

At various time points (before and after contraction), the muscles were rapidly frozen and

analyzed for their content of phosphocreatine and inorganic phosphate using the methods

described above.

Key Observation: The iodoacetate-poisoned muscles were able to contract, but for a much

shorter duration than control muscles. This contraction was directly correlated with the

breakdown of phosphocreatine, demonstrating that muscle contraction could occur in the

absence of lactic acid formation, with the energy being derived from the hydrolysis of

"phosphagen."[5]

Signaling Pathways and Logical Relationships
The early studies on the phosphocreatine to ATP ratio were primarily focused on the

identification and quantification of these molecules. The concept of complex signaling pathways

as we understand them today had not yet been developed. However, the fundamental

biochemical relationship elucidated by Karl Lohmann in 1934, the reversible reaction catalyzed

by creatine kinase, can be represented as a simple logical relationship.

Phosphocreatine

Creatine Kinase

ADP

ATP

Creatine
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The Lohmann Reaction: The reversible equilibrium between phosphocreatine and ATP.

The experimental workflow for the determination of phosphocreatine and inorganic phosphate

using the Fiske-Subbarow method can also be visualized.
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Sample Preparation

Phosphate Analysis

Inorganic Phosphate (Pi)Total Phosphate (after PCr Hydrolysis)

Calculation

1. Rapidly Excise and Freeze Muscle Tissue

2. Grind Frozen Tissue and Extract with Cold TCA

3. Neutralize TCA Extract

4a. Add Acid Molybdate and Reducing Agent4b. Acid Hydrolysis to Convert PCr to Pi

5a. Measure Blue Color Intensity

[PCr] = [Total P] - [Pi]

5b. Add Acid Molybdate and Reducing Agent

6b. Measure Total Blue Color Intensity

Click to download full resolution via product page

Experimental workflow for the Fiske-Subbarow method.
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Conclusion
The early studies on the phosphocreatine to ATP ratio were characterized by meticulous and

innovative biochemical analyses that laid the very foundation of our understanding of muscle

energetics. The discovery of "phosphagen" by the Eggletons and Fiske and Subbarow, the

identification of ATP by Lohmann, and the crucial experiments by Lundsgaard collectively

shifted the paradigm of muscle metabolism. The development of the Fiske-Subbarow method

for phosphate determination was a key technological advance that enabled these discoveries.

While the concept of the PCr/ATP ratio has since been refined with advanced techniques like

³¹P-NMR spectroscopy, the foundational principles established in these early studies remain

central to the fields of physiology, biochemistry, and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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